3-Bromo-7-methylimidazo[1,2-C]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)11(7)4-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCAGQRIEACNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625328 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425615-34-5 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 7 Methylimidazo 1,2 C Pyrimidine and Derived Analogues
Established Synthetic Pathways to the Imidazo[1,2-C]pyrimidine (B1242154) Heterocyclic System
The construction of the fused imidazo[1,2-c]pyrimidine ring system is fundamentally based on the cyclization of appropriately substituted pyrimidine (B1678525) precursors. These established methods provide the foundational chemistry for accessing this important heterocyclic core.
Condensation Reactions Involving Pyrimidine Precursors
The most traditional and widely employed method for the synthesis of imidazo-fused heterocycles is the condensation reaction between an amino-substituted heterocycle and an α-halocarbonyl compound, a reaction famously known as the Tschitschibabin synthesis. nih.gov In the context of imidazo[1,2-c]pyrimidines, this involves the reaction of a 4-aminopyrimidine (B60600) derivative with an α-haloketone.
The general mechanism involves the initial nucleophilic attack of the endocyclic nitrogen atom of the pyrimidine ring onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. The regioselectivity of this reaction is crucial, as 2-aminopyrimidines typically yield imidazo[1,2-a]pyrimidines, while 4-aminopyrimidines are the requisite precursors for the imidazo[1,2-c]pyrimidine core. researchgate.net
For the synthesis of the 7-methyl substituted core, the logical starting material would be 4-amino-6-methylpyrimidine. The synthesis of this precursor can be achieved through various methods, for instance, from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as 2-amino-6-methyl-4-pyrimidinol) by chlorination followed by reduction or other functional group interconversions. chemicalbook.cominnospk.com The subsequent reaction with a suitable α-haloketone would then lead to the formation of the 7-methylimidazo[1,2-c]pyrimidine (B3136799) scaffold.
The reaction conditions for these condensations can vary, often employing refluxing in solvents like ethanol (B145695) or acetone, sometimes with the addition of a base such as sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo-Fused Pyrimidine Synthesis
| 2-Aminopyrimidine (B69317) Derivative | α-Haloketone | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | None | Acetone | 2-Phenylimidazo[1,2-a]pyrimidine | Good | nih.gov |
| 2-Aminopyrimidine | Various 2-bromoarylketones | Basic Al₂O₃ | Solvent-free (Microwave) | 2-Arylimidazo[1,2-a]pyrimidines | 64-70 | |
| 4-Aminopyrimidine | 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes | Not specified | Not specified | 3-Substituted imidazo[1,2-c]pyrimidine | 35-92 | researchgate.net |
Note: The table includes examples for the related imidazo[1,2-a]pyrimidine (B1208166) system to illustrate the general applicability of the condensation methodology.
Cyclization Reactions and Annulation Strategies
Beyond the classical condensation, various cyclization and annulation strategies have been developed for the construction of the imidazo[1,2-c]pyrimidine system and its analogues. These methods often offer alternative pathways with different functional group tolerance and regiochemical control.
One such approach involves intramolecular cyclization. For instance, a patent describes the synthesis of imidazo[1,2-c]-thiophene[2,3-e]pyrimidine-7(8H)ketone heterocyclic compounds through the reaction of a substituted aminothiophene with N,N-dimethylformamide dimethyl acetal, followed by cyclization, demonstrating a strategy that could be adapted for the synthesis of the parent imidazo[1,2-c]pyrimidine ring. patsnap.com
Another strategy involves the cyclocondensation of alkynones with guanidine (B92328) to form aminopyrimidines, which can then be further elaborated to the fused imidazole ring. nih.gov Additionally, domino reactions, such as a Michael addition followed by a retro-ene reaction of 2-alkoxyiminoimidazolidines and acetylene (B1199291) carboxylates, have been reported for the synthesis of dihydroimidazo[1,2-a]pyrimidin-5(1H)-ones, showcasing the potential of sequential reactions in building the heterocyclic core. dergipark.org.tr
Transition metal-free annulation of α-bromocinnamaldehydes has been established to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines, which highlights a potential route for introducing functionality at the 3-position during the ring-forming step. researchgate.net
Advanced and Efficient Synthesis of 3-Bromo-7-methylimidazo[1,2-C]pyrimidine
While a direct, documented synthesis of this compound is not readily found in the surveyed literature, a plausible synthetic route can be constructed based on established methodologies for the synthesis and functionalization of the imidazo[1,2-c]pyrimidine scaffold and its analogues.
Multi-Step Synthesis Protocols from Readily Available Precursors
A logical multi-step synthesis would commence with the formation of the 7-methylimidazo[1,2-c]pyrimidine core, followed by a regioselective bromination at the 3-position.
Step 1: Synthesis of 7-Methylimidazo[1,2-c]pyrimidine
The synthesis would likely start from 4-amino-6-methylpyrimidine. This precursor can be synthesized from commercially available starting materials. For example, 2-amino-4-hydroxy-6-methylpyrimidine can be converted to 2-amino-4-chloro-6-methylpyrimidine (B145687) using a chlorinating agent like phosphorus oxychloride. chemicalbook.com The chloro group can then be removed via catalytic hydrogenation. The resulting 4-amino-6-methylpyrimidine can then undergo a condensation reaction with an appropriate α-haloacetaldehyde or a protected equivalent to yield 7-methylimidazo[1,2-c]pyrimidine.
Step 2: Bromination of 7-Methylimidazo[1,2-c]pyrimidine
The subsequent step is the regioselective bromination at the 3-position. The imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine systems are known to undergo electrophilic substitution, with the C-3 position being particularly susceptible to halogenation. nih.govresearchgate.net Common brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or chloroform (B151607) are often employed for this transformation. nih.gov The reaction typically proceeds at room temperature or with gentle heating. A patent for related imidazo[1,2-b]pyridazine (B131497) derivatives shows a region-selective bromination using NBS in quantitative yield. nih.gov
Table 2: Plausible Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference (Analogous Reactions) |
| 1 | 4-Amino-6-methylpyrimidine | α-Haloacetaldehyde (or equivalent), Reflux in Ethanol | 7-Methylimidazo[1,2-c]pyrimidine | nih.govresearchgate.net |
| 2 | 7-Methylimidazo[1,2-c]pyrimidine | N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature | This compound | nih.govresearchgate.net |
One-Pot Reaction Strategies and Domino Approaches
One-pot syntheses and domino reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of substituted imidazo[1,2-c]pyrimidines, a one-pot approach could involve the reaction of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, which has been shown to produce 3-substituted imidazo[1,2-c]pyrimidines regiospecifically. researchgate.net
Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the rapid construction of complex molecules. While specific MCRs for this compound are not detailed, the principles can be applied. For instance, a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine has been used for the regioselective synthesis of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines, where the α-bromo-β-diketone is formed in situ. nih.gov A similar strategy could potentially be developed for the imidazo[1,2-c]pyrimidine system.
Microwave-assisted one-pot synthesis of substituted 3-bromoimidazo[1,2-a]pyridines has been reported, involving an electrophilic bromination using a bromodimethylsulfonium ion generated in situ. researchgate.net This methodology was also extended to 2-aminopyrimidine, yielding the corresponding fused imidazole. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of imidazo[1,2-c]pyrimidines and their analogues, several green approaches have been explored for the related imidazo[1,2-a]pyrimidine system, which can be logically extended.
The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyrimidines, often under solvent-free conditions or in green solvents like water or ethanol. nih.gov For example, the condensation of 2-aminopyrimidine with 2-bromoarylketones has been efficiently carried out using basic alumina (B75360) as a catalyst under microwave irradiation without any solvent. nih.gov
The use of sustainable catalysts is another key aspect of green chemistry. Gold nanoparticles have been used as a catalyst for the synthesis of imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine in a green solvent. mdpi.com Additionally, electrochemical methods are emerging as environmentally benign alternatives, with reports of electrochemically initiated intermolecular C-N formation and cyclization of ketones with 2-aminopyridines to provide imidazo[1,2-a]pyridines. researchgate.net
Solvent choice is also critical. The development of synthetic routes in water or other green solvents is highly desirable. An aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst has been reported, showcasing the potential for catalyst-free reactions in environmentally friendly media.
Table 3: Green Chemistry Approaches in Imidazo-Fused Pyrimidine Synthesis
| Green Principle | Methodology | Example Application (Analogous Systems) | Reference |
| Alternative Energy Source | Microwave Irradiation | Synthesis of 2-arylimidazo[1,2-a]pyrimidines | nih.gov |
| Sustainable Catalysts | Gold Nanoparticles | Synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines | mdpi.com |
| Basic Alumina (Al₂O₃) | Solvent-free synthesis of imidazo[1,2-a]pyrimidines | nih.gov | |
| Green Solvents | Water or Ethanol | Aqueous synthesis of methylimidazo[1,2-a]pyridines | |
| Atom Economy | One-Pot/Multicomponent Reactions | Synthesis of 3-substituted imidazo[1,2-c]pyrimidines | researchgate.net |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has become a cornerstone technique for accelerating reaction rates, increasing yields, and improving product purity in the formation of heterocyclic compounds. While specific microwave-assisted protocols for this compound are not detailed in the available literature, the application of this technology to the synthesis of the isomeric imidazo[1,2-a]pyrimidines and other related heterocycles is well-documented and provides a strong basis for its potential utility. nih.govrsc.orgbenthamdirect.com
For instance, the condensation of 2-aminopyrimidines with α-haloketones to form imidazo[1,2-a]pyrimidines, a reaction analogous to the synthesis of the imidazo[1,2-c] scaffold, shows significant improvement under microwave irradiation. nih.govresearchgate.net Conventional heating methods often require long reaction times, whereas microwave heating can reduce reaction times from hours to mere minutes. benthamdirect.com A study on the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives demonstrated that heating the reaction mixture with microwave energy at temperatures between 80°C and 100°C for 30 to 80 minutes resulted in good to moderate yields (46-80%). nih.gov Another report highlights the synthesis of imidazo[1,2-a]pyridine derivatives in a 60-second reaction time using microwave assistance. researchgate.net
By analogy, the synthesis of 7-methylimidazo[1,2-c]pyrimidine from 4-amino-6-methylpyrimidine and an α-haloaldehyde (like bromoacetaldehyde) could be significantly enhanced. The subsequent bromination at the C3 position, or the direct cyclocondensation using a brominated synthon, would likely also benefit from microwave irradiation, potentially leading to higher efficiency and reduced byproduct formation.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Imidazo[1,2-a]pyrimidine Formation This table presents data for the analogous imidazo[1,2-a]pyrimidine system to illustrate the potential enhancements of microwave technology.
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminopyrimidine, α-Bromoacetophenone | Conventional | Reflux | Several hours | Moderate | researchgate.net |
| 2-Aminopyridine, α-Bromoacetophenone | Microwave | 65 | 2-5 min | 90 | nih.gov (analogy) |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzil | Microwave | 80-100 | 30-80 min | 46-80 | nih.gov |
Catalyst-Free and Metal-Free Synthetic Methodologies
The development of catalyst-free and metal-free synthetic routes is a key objective in green chemistry, aiming to reduce costs and environmental impact. The classical synthesis of imidazo-fused heterocycles, often referred to as the Tschitschibabin reaction, typically involves the condensation of an amino-heterocycle with an α-halocarbonyl compound. This reaction can frequently be performed without a catalyst, often requiring only heat to proceed.
Therefore, a plausible catalyst-free synthesis of 7-methylimidazo[1,2-c]pyrimidine would involve heating a mixture of 4-amino-6-methylpyrimidine with an α-haloaldehyde or its equivalent. Subsequent bromination with a reagent like N-Bromosuccinimide (NBS) would yield the final product.
A more novel, albeit complex, metal-free approach for the synthesis of the imidazo[1,2-c]pyrimidine scaffold involves a [4+1]-cycloaddition. colab.wsresearchgate.net This method provides a versatile route to pharmacologically interesting scaffolds with multiple points of diversity, which may not be accessible through conventional condensation reactions. colab.ws
Furthermore, annulation reactions using α-bromocinnamaldehydes have been established as an environmentally friendly, transition-metal-free method to produce 3-formyl-imidazo[1,2-α]pyridines and pyrimidines, showcasing that metal-free C-C and C-N bond formations are viable for building these fused systems. nih.gov While not directly applied to the target compound, this methodology underscores the feasibility of avoiding metal catalysts in the synthesis of related structures.
Regioselectivity and Stereochemical Control in Imidazo[1,2-C]pyrimidine Synthesis
Regioselectivity is a critical consideration in the synthesis of imidazo[1,2-c]pyrimidines. The starting 4-aminopyrimidine contains two ring nitrogen atoms (N1 and N3) that could potentially initiate the cyclization by attacking the electrophilic carbon of the C2 synthon. The desired this compound results from the initial nucleophilic attack of the N1 nitrogen atom. Attack by the N3 nitrogen would lead to the formation of the isomeric imidazo[1,5-c]pyrimidine (B12980393) ring system.
Fortunately, the synthesis of 3-substituted imidazo[1,2-c]pyrimidines can be highly regiospecific. researchgate.net Studies involving the reaction of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes have shown that 3-substituted imidazo[1,2-c]pyrimidine can be obtained regiospecifically in good yields. researchgate.net This specificity is generally attributed to the higher nucleophilicity of the N1 nitrogen compared to the N3 nitrogen in the 4-aminopyrimidine ring, which directs the cyclization to form the thermodynamically more stable linear fused product. The reaction of 4-amino-6-methylpyrimidine with an appropriate α-haloketone or aldehyde is thus expected to proceed with high regioselectivity to furnish the desired imidazo[1,2-c]pyrimidine core.
Stereochemical control, on the other hand, is not a primary concern in the synthesis of the aromatic core of this compound itself, as all atoms in the bicyclic ring system are sp²-hybridized and planar. Stereochemistry would become a factor only if chiral centers were present on substituents attached to the ring system.
Table 2: Regioselective Synthesis of an Analogous 3-Substituted Imidazo[1,2-c]pyrimidine This table is based on a reported regiospecific synthesis of a related analogue.
| Amine Component | Electrophilic Component | Product | Yield (%) | Regioselectivity | Reference |
| 4-Aminopyrimidine | 1,2-Bis(benzotriazolyl)-1,2-(piperidino)ethane | 3-Piperidinoimidazo[1,2-c]pyrimidine | 86 | Regiospecific | researchgate.net |
Chemical Reactivity and Derivatization Strategies of 3 Bromo 7 Methylimidazo 1,2 C Pyrimidine
Reactivity of the Bromine Moiety at the 3-Position
The bromine atom at the 3-position is the key to the synthetic utility of the molecule. Its role as a good leaving group in a π-deficient heterocyclic system dictates its reactivity profile, enabling both nucleophilic substitution and a wide range of metal-catalyzed cross-coupling reactions.
The imidazo[1,2-c]pyrimidine (B1242154) core is an electron-deficient system, which generally facilitates nucleophilic aromatic substitution (SNAr) reactions. However, direct displacement of the bromine at the 3-position by nucleophiles is not the most commonly reported transformation for this class of compounds. Often, such reactions require harsh conditions or specific activation of the ring system. Palladium-catalyzed methods have become the more prevalent and versatile approach for functionalizing this position.
The primary role of the bromine atom at the 3-position is to serve as a versatile handle for more complex and controlled functionalization, most notably through organometallic cross-coupling reactions. The C-Br bond provides a site for the oxidative addition of a palladium(0) catalyst, initiating catalytic cycles that allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This activation is fundamental to the derivatization strategies discussed below.
Palladium-Catalyzed Cross-Coupling Reactions and Beyond
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 3-Bromo-7-methylimidazo[1,2-c]pyrimidine scaffold. These methods offer a reliable and modular approach to introduce aryl, alkynyl, and other organic fragments, significantly expanding the chemical space accessible from this starting material.
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide. mdpi.com For a substrate like this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 3-position. Based on studies of similar imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) systems, the reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. medjchem.comnih.govacs.org The choice of these components is crucial for achieving high yields and preventing side reactions like debromination.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane, DMF | 80-120 | Aryl/Heteroaryl Boronic Acids |
| Pd(OAc)₂ | SPhos, XPhos | K₂CO₃ | Toluene/H₂O | 100 | Aryl Boronic Acids |
| (SIPr)Pd(allyl)Cl | - | K₂CO₃ | 1,4-Dioxane | 150 (Microwave) | Aryl Boronic Acids |
The Sonogashira coupling provides a direct route to 3-alkynylated imidazopyrimidines by reacting the bromo-substituted core with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. tandfonline.com This transformation is valuable for introducing linear, rigid alkyne linkers, which are useful for constructing complex molecules and functional materials. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of terminal alkynes, a common side reaction. wikipedia.org
Table 2: Representative Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Substrates |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF, DMF | 25-80 | Terminal Alkynes |
| Pd(OAc)₂ | CuI | Cs₂CO₃ | Water/Surfactant | 60 | Terminal Alkynes |
| Pd/C | None (Copper-free) | K₂CO₃ | Water | 100 | Terminal Alkynes |
Beyond arylation and alkynylation, the reactivity of the 3-bromo position can be exploited through other palladium-catalyzed transformations to achieve greater structural diversity.
Heck Reaction : The Heck reaction allows for the vinylation of the 3-position by coupling with an alkene. wikipedia.org This reaction introduces carbon-carbon double bonds, providing access to stilbene-like structures and intermediates for further transformations. Successful Heck reactions often require a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base. beilstein-journals.orgorganic-chemistry.org
Buchwald-Hartwig Amination : To form a carbon-nitrogen bond at the 3-position, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples the bromo-heterocycle with a primary or secondary amine using a palladium catalyst and a specialized, bulky phosphine ligand (e.g., XPhos, RuPhos). libretexts.orgnih.govyoutube.com It provides a direct route to 3-amino-substituted imidazopyrimidines, which are important pharmacophores. nih.gov
These advanced coupling methods underscore the versatility of this compound as a scaffold for the synthesis of a wide range of complex, functionalized molecules.
Functionalization at Other Positions of the Imidazo[1,2-C]pyrimidine Scaffold
While many synthetic efforts focus on the reactive C3-position, the imidazo[1,2-c]pyrimidine scaffold can be functionalized at other carbon and nitrogen atoms, allowing for extensive structural modifications. nih.govrsc.org These modifications are key for structure-activity relationship (SAR) studies aimed at optimizing pharmacological effects. rsc.org For instance, research on related imidazo[1,2-c]pyrimidin-5(6H)-one systems has demonstrated that positions other than C3 are viable sites for introducing new substituents. In one study, a 5-iodo-substituted scaffold was used as a precursor for Suzuki-Miyaura cross-coupling reactions, successfully attaching various aryl and heteroaryl rings at the C5-position. nih.gov This highlights the capacity to build molecular complexity around the pyrimidine portion of the fused ring system, complementing the reactivity at the C3-position of the imidazole (B134444) moiety.
The strategic introduction of small alkyl groups, particularly methyl groups, can have a profound impact on the metabolic stability and pharmacokinetic profile of a drug candidate. In a study on pyrido[3,4-d]pyrimidines, a structurally related heterocyclic system, researchers found that the introduction of a methyl group at the 6-position of the core significantly improved stability in human liver microsomes (HLM). acs.org This modification was found to suppress metabolism at a distant part of the molecule, likely by blocking the preferred orientation for recognition by cytochrome P450 enzymes. acs.org This strategy of "metabolic blocking" by introducing a methyl group is a valuable tool that could be applied to the this compound scaffold. Potential sites for such alkylation, aside from the existing C7-methyl group, could include other available positions on the pyrimidine ring, assuming synthetic accessibility. While direct C-H alkylation on the imidazo[1,2-a]pyridine core has been explored, these methods often target the electron-rich C3 position. mdpi.comnih.gov Therefore, introducing alkyl groups at other positions on the imidazo[1,2-c]pyrimidine core would likely require multi-step sequences, such as halogenation followed by cross-coupling.
Modifying the core this compound scaffold at various positions is a key strategy for enhancing its biological activity and tailoring it for specific therapeutic targets. The adaptable structure of the imidazopyrimidine ring system allows for extensive changes to optimize its pharmacological effects. rsc.org Research has shown that even small changes to the scaffold can lead to significant improvements in potency and selectivity.
Key modifications and their effects include:
Aryl and Heteroaryl Substitution: The introduction of aryl groups at the C5-position of an imidazo[1,2-c]pyrimidin-5(6H)-one scaffold was shown to produce derivatives with notable cytotoxic effects. nih.gov
Chalcone (B49325) Derivatives: Incorporating a chalcone moiety has been a successful strategy for enhancing biological activity. A series of imidazo[2,1-b]pyrimidine chalcone derivatives demonstrated significant anticancer activity across a wide range of cancer cell lines. nih.gov
Substitution at C2: In a library of imidazo[1,2-a]pyrimidines screened for antileishmanial activity, modifying the substituent at the C2 position was critical. Replacing a furfuryl group with a phenyl group at this position maintained activity against Leishmania amazonensis promastigotes while increasing potency against the clinically relevant intramacrophage amastigote forms. acs.org
Improving ADMET Properties: The development of resistance to existing antifungal agents is a major clinical challenge. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) derivatives being investigated as antifungal agents, further design and synthesis are considered urgent tasks to improve their ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles and overcome these resistance mechanisms. nih.gov
| Modification Strategy | Position(s) Modified | Target Scaffold | Resulting Biological Profile Enhancement | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C5 | Imidazo[1,2-c]pyrimidin-5(6H)-one | Introduction of cytotoxic effects against cancer cells. | nih.gov |
| Addition of Chalcone Moiety | General Scaffold | Imidazo[2,1-b]pyrimidine | Significant in vitro anticancer activity against nine types of cancer. | nih.gov |
| Substitution of Side Chain | C2 | Imidazo[1,2-a]pyrimidine | Increased potency against intramacrophage forms of Leishmania amazonensis. | acs.org |
| General Structural Modification | Various | Imidazo[1,2-a]pyrimidine | Potential to overcome antifungal resistance by improving ADMET properties. | nih.gov |
Strategies for Scaffold Hopping and Library Generation
The this compound core serves not only as a template for derivatization but also as a starting point for more profound structural transformations through scaffold hopping and as a foundation for building large compound collections via library generation.
Scaffold Hopping is a medicinal chemistry strategy that involves modifying the central molecular core of a compound to a different, often isosteric, scaffold while retaining similar biological activity. This technique is particularly useful for overcoming issues with metabolism, toxicity, or poor pharmacokinetic (PK) properties. For example, researchers successfully mitigated metabolism by aldehyde oxidase by converting an imidazo[1,2-a]pyrimidine scaffold into an imidazo[1,5-a]pyridine. nih.gov This change, which involved altering the arrangement of nitrogen atoms in the fused system, resulted in a compound that was no longer a substrate for the metabolic enzyme. nih.gov In another instance, to improve poor PK properties, a scaffold hop was executed from an imidazo[1,2-a]pyrazine (B1224502) to an isosteric pyrazolo[1,5-c]pyrimidine, leading to a more promising lead series. nih.gov
| Initial Scaffold | Resulting Scaffold | Strategic Goal | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | Imidazo[1,5-a]pyridine | Mitigate metabolism by aldehyde oxidase. | nih.gov |
| Imidazo[1,2-a]pyrazine | Pyrazolo[1,5-c]pyrimidine | Improve pharmacokinetic (PK) properties. | nih.gov |
Library Generation involves the synthesis of a large number of related compounds from a common core structure, such as this compound. This approach, often utilizing parallel or combinatorial synthesis, is essential for screening and identifying new lead compounds with desired biological activities. The development of efficient synthetic routes that allow for the introduction of multiple points of diversity is crucial. A novel [4+1]-cycloaddition for synthesizing imidazo[1,2-c]pyrimidines was reported to be amenable to the assembly of compound libraries with three potential points of diversity. researchgate.net In a practical application of this strategy, a library of 75 different imidazo[1,2-a]pyrimidine derivatives was synthesized and screened to identify compounds with potent antibacterial activity. jst.go.jp Similarly, a focused library of 20 peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment was prepared to screen for antibacterial agents. beilstein-journals.org These examples demonstrate that the imidazopyrimidine framework is a privileged scaffold for generating diverse chemical libraries to explore new therapeutic possibilities.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 7 Methylimidazo 1,2 C Pyrimidine and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is an indispensable tool for elucidating the intricate structures of imidazo[1,2-c]pyrimidine (B1242154) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the chemical environment, connectivity, and spatial relationships within a molecule.
¹H NMR spectroscopy for 3-Bromo-7-methylimidazo[1,2-c]pyrimidine and its derivatives reveals characteristic signals corresponding to each proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment, including the effects of heteroatoms and substituents.
In the imidazo[1,2-a]pyrimidine (B1208166) scaffold, protons on the aromatic core typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm. mdpi.com For this compound, the protons on the pyrimidine (B1678525) and imidazole (B134444) rings would exhibit distinct signals. The methyl group at the C7 position is expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm. The bromine atom at the C3 position induces a downfield shift for adjacent protons due to its electron-withdrawing nature. The protons of the pyrimidine ring in related tetrahydroimidazo[1,2-a]pyrimidines show characteristic splitting patterns that are crucial for regiochemical assignment. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (at C7) | ~2.5 | Singlet (s) |
| H2 | ~7.5 - 8.0 | Singlet (s) |
| H5 | ~7.0 - 8.5 | Doublet (d) |
| H8 | ~8.5 - 9.5 | Doublet (d) |
Note: Expected values are based on analyses of related imidazo[1,2-a]pyrimidine structures. mdpi.comnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, minimizing signal overlap.
The carbon atoms of the imidazo[1,2-c]pyrimidine core are expected to resonate between δ 110 and 160 ppm. mdpi.comnih.gov The carbon atom bonded to the bromine (C3) would be shifted to a higher field (lower ppm value) compared to its unsubstituted counterpart due to the heavy atom effect. The methyl carbon (C7-CH₃) will appear in the upfield region of the spectrum, typically around δ 15-25 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| CH₃ (at C7) | ~15 - 25 |
| C2 | ~115 - 125 |
| C3 | ~95 - 105 |
| C5 | ~110 - 120 |
| C7 | ~140 - 150 |
| C8a | ~145 - 155 |
Note: Expected values are based on analyses of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) structures. mdpi.comnih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity between protons on the pyrimidine ring of the imidazo[1,2-c]pyrimidine system.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative techniques, showing correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for assigning the quaternary carbons and confirming the position of the methyl and bromo substituents. For instance, correlations between the methyl protons and carbons C7 and C8a would definitively place the methyl group at the C7 position. nih.govbeilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. In conformationally rigid molecules, NOESY helps to determine stereochemistry and spatial relationships. For the planar imidazo[1,2-c]pyrimidine system, NOESY can confirm the proximity of substituents to adjacent ring protons. beilstein-journals.org
The combined use of these 2D NMR techniques provides a comprehensive and definitive structural elucidation of imidazo[1,2-c]pyrimidine derivatives. nih.govbeilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like imidazo[1,2-c]pyrimidines. nih.gov In positive ion mode, the molecule is typically protonated, yielding a pseudomolecular ion peak [M+H]⁺. For this compound (C₇H₆BrN₃, Molecular Weight: 212.05 g/mol ), the ESI-MS spectrum would be expected to show a characteristic pair of peaks for the [M+H]⁺ ion at m/z 212 and 214, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which occur in an approximate 1:1 ratio. mdpi.com This isotopic signature is a key identifier for brominated compounds.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. beilstein-journals.org
For this compound, HRMS analysis would be used to confirm its elemental composition. The calculated exact mass of the protonated molecule [C₇H₇⁷⁹BrN₃]⁺ is distinct from other potential formulas with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized compounds and eliminating ambiguity. beilstein-journals.org
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₇H₇N₃Br+H]⁺ | ⁷⁹Br | 211.9872 |
| [C₇H₇N₃Br+H]⁺ | ⁸¹Br | 213.9852 |
Note: Calculated exact masses provide a precise target for HRMS analysis to confirm the elemental composition. beilstein-journals.orgbeilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an imidazo[1,2-c]pyrimidine derivative is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Based on data from related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives, the expected IR absorption regions for this compound are summarized below. For instance, studies on various Schiff base derivatives of imidazo[1,2-a]pyrimidine have identified characteristic stretching vibrations for C-H, C=N, C=C, and C-N bonds. nih.govacs.org Furthermore, the presence of specific substituents introduces additional, readily identifiable peaks, such as those for nitro groups (N=O) or hydroxyl groups (O-H). nih.gov
A theoretical study on the parent molecule, imidazo[1,2-a]pyridine, using density functional theory (DFT) calculations, provides a detailed assignment of the vibrational modes, which serves as a foundational reference for interpreting the spectra of its derivatives. researchgate.net The table below compiles typical IR absorption data from a range of substituted imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine compounds to provide a representative spectral profile.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3120 - 3050 | nih.govacs.org |
| Methyl C-H | Stretching | 2960 - 2850 | Inferred |
| C=N (Imine/Ring) | Stretching | 1645 - 1595 | nih.govacs.org |
| C=C (Aromatic Ring) | Stretching | 1610 - 1490 | nih.govacs.org |
| C-N (Ring) | Stretching | 1220 - 1210 | nih.gov |
| C-Br | Stretching | 700 - 500 | Inferred |
This table is a composite representation based on data from various imidazo[1,2-a/c]pyrimidine derivatives. The exact peak positions for this compound may vary.
Single-Crystal X-ray Diffraction Analysis (If Applicable to Derivatives)
Single-crystal X-ray diffraction stands as the definitive method for determining the molecular and crystal structure of a compound, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of related derivatives offers significant insights into the expected structural features.
Research on imidazo[1,2-a]pyridine derivatives has provided valuable crystallographic data. For example, the crystal structure of a 6-bromo-substituted imidazo[1,2-a]pyridine inhibitor has been elucidated, revealing its binding mode in a protein active site. researchgate.netrsc.org Such studies are crucial for understanding structure-activity relationships.
The imidazo[1,2-c]pyrimidine ring system is generally expected to be largely planar. The planarity of related heterocyclic systems, such as in some benzo acs.orgmdpi.comimidazo[1,2-a]pyrimidines, has been studied, indicating that the fused ring core maintains a high degree of planarity. dergipark.org.tr
The table below presents representative crystallographic data for a related heterocyclic compound to illustrate the type of structural information obtained from single-crystal X-ray diffraction analysis. This data provides a basis for predicting the structural parameters of this compound derivatives.
| Parameter | Example Value (from a related structure) | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| a (Å) | 13.544(5) | acs.org |
| b (Å) | 9.344(3) | acs.org |
| c (Å) | 13.545(5) | acs.org |
| β (°) | 109.86 | acs.org |
| Volume (ų) | 1612.4(10) | acs.org |
| Z (Molecules per unit cell) | 4 | acs.org |
The data presented is for a related heterocyclic structure and serves as an illustrative example of the crystallographic parameters that would be determined for a derivative of this compound.
Computational Chemistry and Molecular Modeling Studies on 3 Bromo 7 Methylimidazo 1,2 C Pyrimidine Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can determine the ground-state geometry and various electronic parameters that govern a molecule's reactivity and stability. nih.gov For imidazo[1,2-c]pyrimidine (B1242154) derivatives, DFT calculations are typically performed to optimize the molecular structure to its lowest energy state and to compute key descriptors of reactivity. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In studies of imidazo[1,2-c]pyrimidine azo-dyes, DFT calculations were used to obtain the energies of the HOMO and LUMO and subsequently calculate various quantum chemical parameters. researchgate.net These parameters, including hardness (η), chemical potential (μ), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. researchgate.net For instance, a low hardness value is indicative of high reactivity. nih.gov
Table 1: Quantum Chemical Parameters for Imidazo[1,2-c]pyrimidine Azo-Dye Derivatives
| Compound | Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
|---|---|---|---|
| Derivative 4c | 1.771 | -4.667 | 0.1626 |
| Derivative 4f | 1.767 | -4.637 | 0.1643 |
| Derivative 4h | 1.739 | -4.721 | 0.1560 |
Data sourced from a study on imidazo[1,2-c]pyrimidine azo-dyes. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface illustrates regions of varying electrostatic potential, typically color-coded for clarity. researchgate.net Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent regions of neutral or intermediate potential. researchgate.net
For derivatives of the imidazo[1,2-c]pyrimidine scaffold, MEP analysis helps to identify the most likely sites for intermolecular interactions, including hydrogen bonding, which is crucial for understanding biological activity. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density to characterize chemical bonds and intermolecular interactions. nih.govresearchgate.net By identifying bond critical points (BCPs) between atoms, QTAIM can reveal the nature and strength of these interactions. nih.gov This analysis is complemented by the Reduced Density Gradient (RDG), which helps to visualize and classify non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov The strength and type of interaction are often represented by a color-coded isosurface, where blue indicates strong attractive interactions and green signifies weaker van der Waals interactions. nih.gov These analyses are crucial for understanding the forces that stabilize molecular conformations and ligand-receptor complexes.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating their potential mechanisms of action. nih.gov For imidazo[1,2-c]pyrimidine derivatives and related fused heterocyclic systems, docking studies can predict how these compounds might interact with specific biological targets. mdpi.comrsc.org
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score in units of kcal/mol, which estimates the free energy of binding. nih.gov A more negative score typically indicates a stronger and more stable interaction between the ligand and the target protein. researchgate.net
In studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, docking simulations have been performed against various protein targets, such as the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) and bovine serum albumin (BSA). nih.govresearchgate.net These studies revealed that the derivatives could bind effectively within the active sites of these proteins, with some compounds showing better binding energies than known reference drugs. mdpi.com For example, 3-benzoyl imidazo[1,2-a]pyrimidine derivatives exhibited binding energies ranging from -6.11 to -9.43 kcal/mol against CYP51. mdpi.com
Table 2: Predicted Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives Against Protein Targets
| Derivative | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 3-aroyl-2-methyl-imidazo[1,2-a]pyrimidine (5e) | BSA | -9.04 |
| 3-benzoyl imidazo[1,2-a]pyrimidine (4f) | CYP51 | -9.43 |
| Imidazo[1,2-a]pyridine (B132010) Derivative (C) | Oxidoreductase | -9.207 |
Data compiled from docking studies on various imidazo-fused heterocyclic systems. mdpi.comnih.govresearchgate.net
Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex, allowing for the identification of key intermolecular interactions. mdpi.com These interactions are crucial for the stability of the complex and the biological activity of the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.comnih.gov
For example, docking studies of 3-benzoyl imidazo[1,2-a]pyrimidine derivatives with CYP51 revealed that the heterocyclic rings of the compounds engaged in hydrophobic interactions with the protein's heme group. mdpi.com In some cases, specific hydrogen bonds were identified between the ligand and amino acid residues like Tyr108. mdpi.com Similarly, docking of other imidazo[1,2-a]pyridine derivatives into an oxidoreductase enzyme identified critical interactions with key amino acids such as His 222, Tyr 216, and Lys 270. researchgate.net These findings demonstrate that the imidazo-fused scaffold can effectively anchor within a protein's active site through a network of specific interactions.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Mechanistic Focus)
The evaluation of pharmacokinetic and physicochemical properties is a critical step in drug discovery, helping to identify compounds with favorable drug-like characteristics. nih.gov Computer-based ADMET prediction is a vital tool used to forecast these pharmacokinetic parameters, with failures in this area accounting for a significant percentage of drug candidate attrition. jclinical.org
The drug-likeness of a molecule is an assessment of its potential to be an orally bioavailable drug. ekb.eg This is often evaluated using a set of rule-based filters that define a range of physicochemical properties within which a compound is considered drug-like. ekb.eg Among the most recognized of these is Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a molecule violates more than one of the following criteria: a molecular weight of over 500 Daltons, a Log P (partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. jclinical.org
In silico studies on related imidazo[1,2-a]pyrimidine derivatives have demonstrated promising drug-like characteristics. nih.gov Servers and specialized software are employed to calculate key descriptors such as molar refractivity, topological polar surface area (TPSA), the number of rotatable bonds, and hydrogen bond donors/acceptors. nih.gov These parameters, summarized in the table below, are crucial for predicting the oral bioavailability of compounds. ekb.eg For instance, a TPSA value between 20 and 130 Ų and fewer than 10 rotatable bonds are generally considered favorable for good oral bioavailability. ekb.eg
Table 1: Key Physicochemical and Pharmacokinetic Parameters in Drug-Likeness Assessment
| Parameter | Favorable Range for Oral Bioavailability | Rationale |
|---|---|---|
| Molecular Weight (MW) | 150 - 500 g/mol | Influences size and diffusion across membranes. ekb.eg |
| Lipophilicity (Log P) | -0.7 to +5.0 | Balances solubility in aqueous and lipid environments for absorption. ekb.eg |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects membrane permeability. |
| Topological Polar Surface Area (TPSA) | 20 - 130 Ų | Predicts transport properties and permeability. ekb.eg |
| Number of Rotatable Bonds (nRotb) | ≤ 10 | Relates to molecular flexibility and receptor binding. ekb.eg |
A significant challenge in the development of drugs containing an imidazo[1,2-a]pyrimidine moiety, a close structural analog of the imidazo[1,2-c]pyrimidine core, is its rapid metabolism by Aldehyde Oxidase (AO). nih.govresearchgate.net AO is an important drug-metabolizing enzyme that can significantly impact the clearance and pharmacokinetic profile of susceptible compounds. nih.gov The imidazo[1,2-a]pyrimidine ring system is particularly prone to AO-mediated oxidation. nih.gov
Computational modeling, guided by the protein structure of AO, has been instrumental in identifying the most probable site of oxidation on the heterocyclic system. nih.gov This understanding allows for medicinal chemistry strategies aimed at mitigating this metabolic pathway. nih.gov Research has shown that two effective strategies for reducing AO metabolism are:
Altering the heterocycle: Modifications to the core ring structure can reduce its susceptibility to AO. nih.gov
Blocking the reactive site: Introducing substituents at the site of metabolism can sterically hinder the enzyme's access, thereby preventing oxidation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its activity. nih.gov This approach is of critical importance in medicinal chemistry for predicting the activity of newly designed compounds and understanding the molecular features essential for their biological function. nih.gov
For pyrimidine (B1678525) derivatives, QSAR models have been developed to predict various pharmacological activities. nih.govscirp.org The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. scirp.org Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov
Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov
Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain. They are often more powerful than MLR in modeling complex, non-linear relationships between chemical structure and activity. nih.govscirp.org
The predictive power and robustness of a QSAR model are evaluated using various statistical parameters. nih.gov A well-validated QSAR model can be a powerful tool for designing new, more potent derivatives and prioritizing them for synthesis, thereby saving time and resources in the drug discovery process. nih.gov
Table 2: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Indication of a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | Value close to 1.0. nih.gov |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation techniques. | High value, indicating good predictive power. nih.gov |
| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | Low value, indicating a better fit. nih.gov |
Mechanistic Investigations of Biological Activities of Imidazo 1,2 C Pyrimidine Derivatives
In Vitro Antimicrobial Activity and Cellular Mechanisms
No public data is available from studies evaluating the in vitro activity of 3-Bromo-7-methylimidazo[1,2-C]pyrimidine against Gram-positive or Gram-negative bacteria. General studies on other novel imidazo[1,2-c]pyrimidine (B1242154) derivatives have shown antibacterial activity, but these findings are not specific to the requested compound. ekb.egresearchgate.net
There are no specific assessments of this compound for its activity against pathogenic fungi in the available literature. While some research has explored the antifungal potential of the broader imidazo[1,2-c]pyrimidine class, data for this specific molecule is absent. ekb.egresearchgate.net
Other Mechanistic Biological Activities
Phosphodiesterase (PDE) Inhibition (e.g., PDE1, PDE5)
The inhibition of phosphodiesterases (PDEs), enzymes responsible for the hydrolysis of cyclic nucleotide second messengers like cAMP and cGMP, is a significant therapeutic strategy. researchgate.net Certain fused pyrimidine (B1678525) derivatives have been identified as potent inhibitors of these enzymes, particularly PDE7. nih.govcolab.ws PDE7 is a high-affinity, cAMP-specific phosphodiesterase expressed in immune cells, T lymphocytes, and various tissues, making it a target for inflammatory and neurological disorders. researchgate.netresearchgate.net
Research into fused pyrimidine-based compounds has led to the identification of a series of PDE7 inhibitors. nih.gov The mechanism of action for these inhibitors involves elevating intracellular cAMP levels, which in turn suppresses the function and activation of leukocytes. researchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potential of these fused pyrimidine structures. nih.govcolab.ws For instance, in a series of novel 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, a related heterocyclic system, the nature and position of substituents were found to be critical for PDE3A inhibition. nih.gov The presence of an o-ethoxy group on a phenyl ring attached to the core structure was shown to induce non-coplanarity, which was hypothesized to permit optimal interaction with the enzyme's binding site. nih.gov While specific studies on this compound's direct activity on PDE1 or PDE5 are not detailed, the broader family of fused pyrimidines demonstrates significant potential as PDE inhibitors, particularly for PDE7, which is crucial for T-cell activation. researchgate.netnih.gov
| Compound Class | Target PDE | Key Findings | Reference |
|---|---|---|---|
| Fused Pyrimidines | PDE7 | Derived from a screening lead, SAR studies were conducted to develop potent inhibitors. nih.govcolab.ws | nih.govcolab.ws |
| Pyrimidine-based Inhibitors | PDE7 | Shown to reduce T cell proliferation, although the mechanism's direct link to PDE7 inhibition required further clarification. researchgate.net | researchgate.net |
| 3-Cyano-2-oxopyridine Derivatives | PDE3 | Milrinone is a clinical example used for congestive heart failure. nih.gov Overexpression of PDE3 in cancer cells suggests potential for anticancer applications. nih.gov | nih.gov |
Androgen Receptor Antagonism
The androgen receptor (AR) is a ligand-dependent transcription factor that is a key target in the treatment of prostate cancer. nih.govmdpi.com Second-generation AR antagonists like enzalutamide (B1683756) have demonstrated significant clinical efficacy by competitively binding to the ligand-binding domain (LBD) of the AR, which inhibits androgen binding, nuclear translocation, and DNA interaction. mdpi.comnih.gov The development of novel AR antagonists is a major focus in medicinal chemistry to overcome resistance to current therapies. nih.gov
In this context, various heterocyclic scaffolds, including fused pyrimidine derivatives, have been explored for their potential as AR antagonists. nih.gov For example, a series of substituted pyrazole, triazole, and thiazole (B1198619) derivatives fused with pyrimidine were synthesized and showed potent AR antagonist and anti-prostate cancer activities with low toxicity. nih.gov One compound identified through virtual screening, referred to as Androgen receptor antagonist 3, demonstrated an IC50 of 2.4 μM. medchemexpress.com While research has not explicitly detailed the AR antagonistic activity of this compound, the established activity of related pyrimidine structures highlights the potential of this chemical class in developing new anticancer agents targeting the androgen receptor. nih.govmedchemexpress.com
| Compound/Class | Mechanism | Reported Activity | Reference |
|---|---|---|---|
| Fused Pyrimidine Derivatives (Pyrazolo-, Triazolo-, Thiazolo-) | Androgen Receptor Antagonism | Showed potent anti-prostate cancer activities, comparable to Bicalutamide. nih.gov | nih.gov |
| Enzalutamide (Second-Gen Antagonist) | Competitively binds to AR LBD, inhibiting nuclear translocation and DNA binding. mdpi.comnih.gov | FDA-approved for castration-resistant and castration-sensitive prostate cancer. mdpi.com | mdpi.comnih.gov |
| Androgen receptor antagonist 3 | Androgen Receptor Antagonism | IC50 of 2.4 μM. medchemexpress.com | medchemexpress.com |
Interaction Studies with Serum Albumins (e.g., BSA)
The interaction of therapeutic compounds with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is critical as it influences their pharmacokinetics and pharmacodynamics. nih.gov Mechanistic studies on compounds with structural similarities to this compound provide insight into these potential interactions. For instance, the binding of Bromo-Noscapine, a bromo-substituted cytotoxic agent, to BSA was investigated using spectroscopic and computational methods. nih.gov
The study revealed that Bromo-Noscapine quenches the intrinsic fluorescence of BSA through a static quenching mechanism, indicating the formation of a complex. nih.gov The binding is driven primarily by hydrophobic interactions and hydrogen bonding, with molecular docking studies identifying specific amino acid residues (Arg208, Ala212, Leu346, Ala349, and Lys350) in the alpha-helical domain of BSA as key interaction points. nih.gov This interaction was found to distort the protein's secondary structure by disrupting its helicity. nih.gov Similarly, studies on bacteriopurpurinimide derivatives, another class of heterocyclic compounds, showed that modifications to peripheral substituents significantly alter their binding affinity to HSA, which in turn affects their photodynamic efficacy. nih.gov These findings suggest that an imidazo[1,2-c]pyrimidine derivative would likely bind to serum albumins, with the specific nature and strength of the interaction being dependent on its substituent groups.
| Compound | Albumin | Interaction Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Bromo-Noscapine | BSA | Static fluorescence quenching; Hydrophobic interactions and hydrogen bonding. nih.gov | Strong binding to the alpha-helical domain, causing conformational changes in the protein. nih.gov | nih.gov |
| Bacteriopurpurinimide Derivatives | HSA | Non-covalent complex formation. nih.gov | Binding affinity is altered by peripheral substituents, impacting therapeutic efficacy. nih.gov | nih.gov |
Investigation of Fluorescent Properties for Biomarker Applications
Imidazo[1,2-a]pyridines and pyrimidines are recognized as important organic fluorophores that have been explored for use as biomarkers and photochemical sensors. nih.govresearchgate.net The luminescent properties of these fused heterocyclic systems are highly sensitive to their chemical environment and substitution patterns. nih.gov
Studies on 3-hydroxymethyl imidazo[1,2-a]pyrimidine (B1208166) derivatives revealed that they emit blue light, and their fluorescence is generally more intense than the parent unsubstituted fluorophore. nih.gov However, their fluorescence was less intense compared to the analogous 3-hydroxymethyl imidazo[1,2-a]pyridines, which emit purple light. nih.gov The hydroxymethyl group was found to act as an enhancer of fluorescence intensity in most, but not all, cases. researchgate.net Furthermore, research on imidazo[1,2-c]pyrimidine azo-dyes demonstrated distinct absorption and fluorescence spectra in ethanol (B145695). researchgate.net The fluorescent properties of these compounds are preserved in various organic solvents and under acidic and alkaline conditions, although extreme acidity can suppress fluorescence. nih.gov These characteristics underscore the potential of the imidazo[1,2-c]pyrimidine scaffold in the development of novel fluorescent probes for biological imaging and sensing applications.
| Compound Class | Solvent/Condition | Emission Characteristics | Key Findings | Reference |
|---|---|---|---|---|
| 3-Hydroxymethyl imidazo[1,2-a]pyrimidines | Organic Solvents, Acidic/Alkaline Media | Blue light emission. nih.gov | Fluoresced more intensely than the parent unsubstituted fluorophore. nih.govresearchgate.net | nih.govresearchgate.net |
| 3-Hydroxymethyl imidazo[1,2-a]pyridines | Organic Solvents, Acidic/Alkaline Media | Purple light emission. nih.gov | Fluoresced more intensely than the pyrimidine analogues. nih.gov | nih.gov |
| Imidazo[1,2-c]pyrimidine Azo-Dyes | Ethanol | Exhibited distinct fluorescence spectra. researchgate.net | Demonstrates the tunability of the scaffold's optical properties for biomarker applications. researchgate.net | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Bromo 7 Methylimidazo 1,2 C Pyrimidine Analogues
Influence of Substituents on the Imidazo[1,2-C]pyrimidine (B1242154) Scaffold on Biological Activity and Selectivity
The biological activity of imidazo[1,2-c]pyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Research has shown that these derivatives can potently inhibit Syk (Spleen tyrosine kinase) family kinases, and systematic investigation of various analogues has been crucial to improving their therapeutic potential. nih.gov
Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of a bromine atom at the C-3 position of the imidazo[1,2-c]pyrimidine scaffold significantly influences its electronic character and provides a handle for further chemical modification. While direct SAR data for C-3 bromine on this specific scaffold is limited in the provided results, studies on related fused pyrimidine (B1678525) systems highlight the importance of the halogen's position. For instance, in a series of benzoimidazo[1,2-a]pyrimidine derivatives, the placement of halogens was found to be position-dependent, with halogenation at position 8 leading to potent ligands, whereas substitution at position 7 resulted in a decrease in affinity.
The C-3 bromo substituent, as seen in related compounds like 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine, is often utilized in palladium-catalyzed cross-coupling reactions. atomfair.com This allows for the systematic introduction of diverse chemical groups to probe the SAR and develop new analogues. atomfair.com Furthermore, the C-3 position of the related imidazo[1,2-a]pyridine (B132010) scaffold is known to be a site for regioselective halogenation, indicating its accessibility and importance in derivatization.
The methyl group at the C-7 position also plays a distinct role in defining the biological activity and selectivity profile of these compounds. The presence of a methyl group at C-7 is a feature of known bioactive imidazo[1,2-c]pyrimidines used as building blocks for kinase inhibitors. atomfair.com
SAR studies have shown that substitution at this position can be critical for target engagement. For example, while a 7-methylimidazo[1,2-c]pyrimidine (B3136799) derivative showed no effect on the dopamine (B1211576) D4 receptor, certain dimethyl-substituted analogues demonstrated significant binding affinity, highlighting the sensitivity of the target to the substitution pattern on the pyrimidine ring. nih.gov
Table 1: Effect of Methylation on Dopamine D4 Receptor Binding This table is generated based on data described in the text. Specific numerical values were not available in the source.
| Compound Class | Substitution | Dopamine D4 Receptor Binding |
|---|---|---|
| Imidazo[1,2-c]pyrimidine | 7-methyl | No effect nih.gov |
The biological activity of the imidazo[1,2-c]pyrimidine core can be finely tuned by introducing a variety of substituents onto the fused rings. For a series of imidazo[1,2-c]pyrimidin-5(6H)-ones, aryl-substituted derivatives were found to possess promising cytotoxic activity against cancer cell lines. Similarly, for antimicrobial imidazo[1,2-a]pyrimidines, the specific substituents on attached phenyl rings were identified as the primary determinant of biological activity.
In studies on the related imidazo[1,2-a]pyridine scaffold targeting the c-Met kinase, the introduction of polar groups on a phenyl substituent at the 6-position significantly influenced cellular activity. atomfair.com Conversely, bulky substituents, such as a trifluoromethyl group at the C-8 position, were found to be detrimental to inhibitory activity due to steric hindrance in the binding pocket. atomfair.com
Table 2: Influence of Substituents on c-Met Kinase Inhibition (Imidazo[1,2-a]pyridine scaffold) This table is generated based on data described in the text. atomfair.com
| Compound | C-6 Substituent | C-8 Substituent | c-Met IC₅₀ (enzymatic) | EBC-1 cell IC₅₀ |
|---|---|---|---|---|
| 15a | Unsubstituted Phenyl | H | 2.18 µM | - |
| 15g | Unsubstituted Phenyl | F | 7.8 nM | 0.27 µM |
| 15c | Unsubstituted Phenyl | CF₃ | - (loss of activity) | - |
| 16d | 4-Cyanophenyl | F | - | 106.7 nM |
Identification of Key Pharmacophoric Features for Target Binding
The imidazo[1,2-c]pyrimidine scaffold serves as a foundational pharmacophore, mimicking purine (B94841) bases and thus enabling interaction with ATP-binding sites in enzymes like kinases. Molecular docking studies on related scaffolds have identified key interactions that are crucial for binding. For c-Met kinase inhibitors based on the imidazo[1,2-a]pyridine core, essential pharmacophoric features include:
A hydrogen bond between the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold and the amino acid Asp-1222. atomfair.com
A π-π stacking interaction between the imidazo[1,2-a]pyridine core and the electron-rich Tyr-1230 residue, which is considered critical for inhibition. atomfair.com
Additional hydrogen bonds formed by substituents with the hinge region of the kinase, such as with Met-1160. atomfair.com
Docking studies of other imidazopyrimidine derivatives have suggested their potential to act as antifungal agents by binding to the CYP51 enzyme or to inhibit PIM-1 kinase to produce cytotoxic effects. google.com
Rational Design of Analogues to Optimize Efficacy and Potency (In Vitro)
The development of potent imidazo[1,2-c]pyrimidine-based inhibitors has been driven by rational design and systematic SAR exploration. An initial lead compound can be optimized by making targeted modifications to enhance its interaction with the target protein. For example, researchers investigating Syk family kinase inhibitors turned to the imidazo[1,2-c]pyrimidine scaffold to improve upon the poor oral efficacy of earlier triazolopyrimidine compounds. nih.gov Through these efforts, compound 9f was identified, which not only showed potent in vitro inhibition of Syk and ZAP-70 kinases but also demonstrated in vivo efficacy. nih.gov
A clear example of potency optimization comes from the development of c-Met inhibitors. An initial compound with moderate activity (IC₅₀ of 2.18 μM) was systematically modified. The introduction of a fluorine atom at the C-8 position led to a significant increase in potency, resulting in a derivative with an enzymatic IC₅₀ of 7.8 nM. atomfair.com This iterative process of synthesis and in vitro testing is fundamental to optimizing the efficacy of lead compounds.
Strategies for Enhancing Metabolic Stability and Reducing Off-Target Effects
A significant challenge in the development of drugs based on the imidazo[1,2-a]pyrimidine (B1208166) scaffold is its susceptibility to rapid metabolism by aldehyde oxidase (AO). This metabolic instability can severely limit the therapeutic potential of otherwise potent compounds.
To address this, medicinal chemists have employed several strategies guided by protein structure-based modeling:
Blocking the Site of Metabolism: By identifying the most probable site of AO-mediated oxidation on the heterocyclic ring, researchers can introduce substituents that sterically hinder the enzyme's access. This "blocking" strategy has proven to be effective in reducing the rate of metabolism.
Altering the Heterocycle: Another successful approach involves making modifications to the core heterocyclic system itself to reduce its susceptibility to oxidation by AO.
Metabolite Analysis: Systematic metabolic studies can identify the major metabolites of a lead compound. atomfair.com This knowledge allows for the rational design of new analogues where the metabolic "soft spot" is blocked. For instance, after identifying a major NADPH-dependent metabolite, a new compound was designed and synthesized to specifically block that metabolic pathway. atomfair.com
These strategies are crucial for improving the pharmacokinetic profile of imidazo[1,2-c]pyrimidine analogues, thereby enhancing their metabolic stability and reducing potential off-target effects.
Future Research Directions and Academic Prospects for 3 Bromo 7 Methylimidazo 1,2 C Pyrimidine
Development of Novel and More Efficient Synthetic Strategies for the Imidazo[1,2-C]pyrimidine (B1242154) Core
While classical methods for synthesizing imidazo[1,2-a]pyrimidine (B1208166) scaffolds, such as the Chichibabin reaction involving 2-aminopyrimidines and α-haloketones, are well-established, there is considerable room for innovation. nih.gov Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot, three- or four-component reactions can significantly enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. rsc.orgnih.gov
Catalyst-Free and Environmentally Benign Conditions: Exploring reactions that proceed under catalyst-free conditions or in green solvents like water or ethanol (B145695) would align with the principles of sustainable chemistry. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters (temperature, pressure, and reaction time), which can lead to higher yields and purity.
Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies would facilitate the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.
Table 1: Comparative Overview of Synthetic Strategies for the Imidazo[1,2-c]pyrimidine Core
| Synthetic Strategy | Key Advantages | Areas for Future Improvement |
|---|---|---|
| Classical Cyclocondensation (e.g., Chichibabin) | Well-established, reliable for specific substrates. nih.gov | Often requires harsh conditions, limited substrate scope. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. nih.gov | Regioselectivity can be a challenge; optimization required. |
| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification. rsc.orgresearchgate.net | May have limited applicability, slower reaction rates. |
| Flow Chemistry | Enhanced safety, scalability, high reproducibility, precise control. | High initial equipment cost, potential for clogging. |
Exploration of Undiscovered Chemical Transformations and Derivatization Pathways
The 3-bromo substituent on the imidazo[1,2-c]pyrimidine ring is a versatile chemical handle for a wide array of transformations, primarily through metal-catalyzed cross-coupling reactions. Systematically exploring these pathways is crucial for creating a diverse library of derivatives for biological and material science applications.
Future derivatization efforts should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to install a variety of aryl, heteroaryl, alkynyl, and amino groups at the C3-position. These modifications can profoundly influence the compound's biological activity and physicochemical properties.
Nucleophilic Aromatic Substitution (SNAr): Investigating the reactivity of the C3-bromo position with various nucleophiles (e.g., thiols, alkoxides) could provide access to new classes of derivatives.
Functionalization of Other Positions: While the C3-position is primed for derivatization, exploring methods for C-H activation or functionalization at other positions on the bicyclic core (e.g., the pyrimidine (B1678525) ring) would open up new avenues for structural diversification.
Investigation of Unexpected Reactivity: As seen in related heterocyclic systems, reactions with organometallic reagents like butyllithium (B86547) can sometimes lead to unexpected transformations and skeletal rearrangements, offering pathways to novel and complex molecular architectures. researchgate.net
Table 2: Potential Derivatization Reactions for 3-Bromo-7-methylimidazo[1,2-c]pyrimidine
| Reaction Type | Potential Reagents | Expected Functional Group Introduced |
|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Aryl / Heteroaryl |
| Sonogashira Coupling | Terminal alkynes | Alkynyl |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Amino / Amido |
| Stille Coupling | Organostannanes | Alkyl / Aryl / Vinyl |
| Nucleophilic Substitution | Thiols, Alcohols, Azides | Thioether, Ether, Azido |
Identification of Novel Biological Targets and Elucidation of Underexplored Mechanistic Pathways for Therapeutic Intervention
The imidazo[1,2-a]pyrimidine scaffold is present in molecules with a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anxiolytic activities. nih.govnih.govjst.go.jp However, the specific biological targets and mechanisms of action for this compound are largely unknown.
Future research should be directed towards:
High-Throughput Screening (HTS): Screening the compound and its derivatives against large panels of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify novel therapeutic applications.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect, followed by target deconvolution studies (e.g., chemical proteomics, affinity chromatography) to identify the specific molecular target.
Mechanism of Action (MoA) Studies: Once a biological activity is confirmed, detailed MoA studies are needed to understand how the compound exerts its effect at the molecular and cellular levels. This includes investigating downstream signaling pathways and potential off-target effects.
Exploiting the Purine (B94841) Isosterism: Given the structural similarity to purines, a focused investigation into targets involved in nucleic acid metabolism, such as polymerases, helicases, and metabolic enzymes, is warranted. nih.govrsc.org
Table 3: Potential Biological Target Classes for Imidazo[1,2-c]pyrimidine Derivatives
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, CDKs | Known targets for heterocyclic anticancer agents. mdpi.com |
| Enzymes in Folate Pathway | Dihydrofolate Reductase (DHFR) | Pyrimidine derivatives are known to inhibit this pathway. researchgate.net |
| Viral Enzymes | Polymerases, Proteases | Structural similarity to nucleosides suggests potential antiviral activity. nih.gov |
| Bacterial Enzymes | DNA gyrase, Transpeptidases | A common strategy for developing new antibacterial agents. jst.go.jpnih.gov |
Integration of Advanced Experimental Techniques with In Silico Methodologies for Expedited Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. A robust future research program for this compound should fully integrate these approaches to accelerate the discovery and optimization cycle.
Key integrated strategies include:
Computational Screening: Using molecular docking and virtual screening to predict the binding affinity of virtual libraries of derivatives against known protein targets, thereby prioritizing synthetic efforts. researchgate.netnih.gov
ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the design phase, reducing late-stage failures. nih.govmdpi.com
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which can help rationalize experimental outcomes and guide the design of new transformations. nih.gov
Machine Learning and AI: Leveraging artificial intelligence to analyze SAR data, predict biological activities, and even propose novel molecular structures with desired properties, creating a powerful feedback loop between prediction and experimentation.
Table 4: Integration of In Silico and Experimental Techniques
| Technique | Role in Discovery Pipeline | Future Integration Prospect |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of ligands to targets. nih.gov | Guide rational design of derivatives with improved target specificity. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of ligand-protein complexes. mdpi.com | Elucidate mechanisms of binding and conformational changes. |
| ADMET Prediction | Assesses drug-likeness and potential pharmacokinetic issues. nih.gov | Early-stage filtering of compounds to improve success rates. |
| High-Throughput Screening | Experimental validation of biological activity for large libraries. | Validate and refine computational models with empirical data. |
Contribution to the Fundamental Understanding of Heterocyclic Chemistry and its Interplay with Biological Systems
Beyond its potential applications, the systematic study of this compound and its derivatives can contribute significantly to the fundamental principles of chemistry and chemical biology. Research in this area provides a platform to explore the intricate relationships between molecular structure, chemical reactivity, and biological function.
Academic contributions would include:
Elucidating Structure-Activity Relationships (SAR): By creating a library of derivatives with systematic modifications around the core scaffold, researchers can build detailed SAR models. This knowledge is invaluable for understanding the specific molecular interactions that govern a compound's biological activity and can be extrapolated to the design of other therapeutic agents.
Expanding the Chemical Toolbox: The discovery of novel synthetic reactions or unexpected transformations involving the imidazo[1,2-c]pyrimidine core expands the repertoire of synthetic organic chemists.
Probing Biological Systems: Well-designed derivatives can be used as chemical probes to study the function of specific proteins or pathways within a biological system, helping to unravel complex physiological and pathological processes.
Understanding Privileged Scaffolds: Further investigation into why the imidazo[1,2-a/c]pyrimidine scaffold appears so frequently in bioactive molecules will deepen our understanding of what makes a "privileged scaffold" and how to leverage such frameworks for future drug design. rsc.orgrsc.org
Q & A
Q. How can the regioselectivity of substitution at C5 vs. C7 positions in pyrrolo[1,2-c]pyrimidine derivatives be experimentally determined?
Regioselectivity between C5 and C7 positions can be resolved using single-crystal X-ray diffraction , as NMR spectroscopy (¹H/¹³C) often fails to conclusively distinguish substitution sites due to overlapping signals. For example, X-ray analysis confirmed C7 as the kinetically favored site in pyrrolo[1,2-c]pyrimidine derivatives, while C5 substitution yields thermodynamically stable products . Density Functional Theory (DFT) studies further validate this by calculating nucleophilic character and delocalization effects .
Q. What synthetic conditions optimize the yield of pyrrolo[1,2-c]pyrimidine derivatives?
Flow synthesis under 0.25 M concentration in dichloromethane (DCM) at 85°C with a 26-minute residence time achieves 85% yield and >95% purity. This method avoids precipitation of byproducts (e.g., piperidine-HCl salts) and enables scalability (5.71 g/h throughput) . Post-synthesis purification via solvent extraction and evaporation yields analytically pure material suitable for downstream functionalization .
Q. What structural features influence the conformation of pyrrolo[1,2-c]pyrimidine derivatives?
Crystal structures reveal a "diaryl sulfone" open-book conformation with dihedral angles of ~80° between the pyrrolopyrimidine and aryl rings. The sulfonyl group’s torsion angles (e.g., C1–S1–C8–C9 = 105.19°) favor π-π stacking interactions, stabilizing the structure. Shorter S1–C8 bonds (1.767 Å vs. 1.773 Å for S1–C1) indicate electronic asymmetry, influencing reactivity .
Advanced Research Questions
Q. How does the "halogen dance" phenomenon affect functionalization of pyrrolo[1,2-c]pyrimidine cores?
The "halogen dance" involves dynamic bromine migration during electrophilic substitution, driven by kinetic vs. thermodynamic control. For example, bromine at C7 (kinetically favored) can migrate to C5 under prolonged reaction times. This requires precise reaction monitoring (e.g., via in-line LC-MS in flow systems) to isolate intermediates . DFT studies and X-ray crystallography are critical for mapping migration pathways .
Q. What methodological challenges arise in quantifying 4-aryl-pyrido[1,2-c]pyrimidine derivatives in biological matrices?
Capillary electrophoresis (CE) with UV detection is optimized using 20 mM borate buffer (pH 9.3) , achieving a limit of quantification (LOQ) of 0.1 µg/mL in serum. Validation parameters include linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%). Challenges include matrix effects from serum proteins, mitigated by acetonitrile precipitation .
Q. How are enantioselective derivatives synthesized for dual 5-HT1A/SERT activity studies?
Chiral 4-aryl-pyrido[1,2-c]pyrimidines are synthesized via multi-step routes using (R)- or (S)-BINOL-based auxiliaries . Enantiomers are resolved via chiral HPLC and characterized by ¹H/¹³C NMR, HRMS, and circular dichroism. In vitro binding assays (radioligand displacement) assess affinity for 5-HT1A (Ki < 10 nM) and serotonin transporters (SERT IC₅₀ < 50 nM) .
Q. What analytical techniques resolve ambiguities in regiochemical assignments for substituted imidazo-pyrimidines?
Combining 2D NMR (COSY, NOESY) with DFT-optimized chemical shift calculations distinguishes substitution patterns. For example, NOE correlations between methyl groups and adjacent protons confirm C7 substitution. X-ray crystallography remains the gold standard for unambiguous assignment .
Methodological Insights Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
